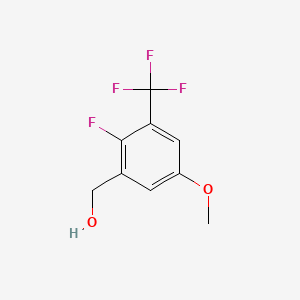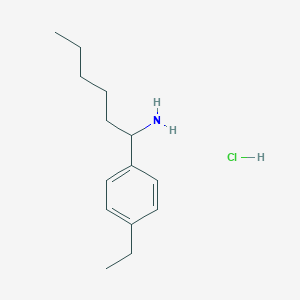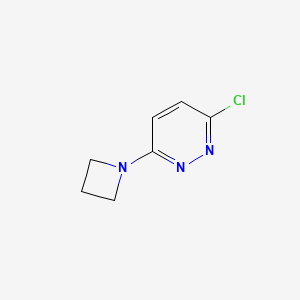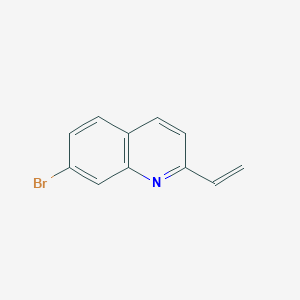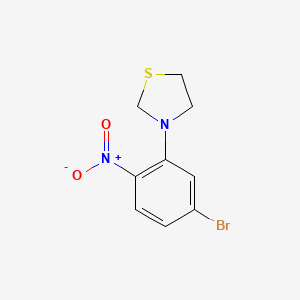![molecular formula C14H26N2O2 B1446959 Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate CAS No. 1798699-73-6](/img/structure/B1446959.png)
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
Vue d'ensemble
Description
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate is a chemical compound with the CAS Number: 1798699-73-6 . It has a molecular weight of 254.37 . The IUPAC name for this compound is tert-butyl N-(3-aminocyclobutyl)-N-(cyclopropylmethyl)glycinate . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The exact boiling point is not specified in the retrieved data .Applications De Recherche Scientifique
Polymer Membranes for Purification
Polymer membranes have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), showing the significance of polymer-based technologies in enhancing fuel performance and reducing hazardous emissions. This approach underlines the potential application of similar chemical compounds in the environmental and energy sectors (Pulyalina et al., 2020).
Biodegradation in Environmental Management
The study of biodegradation pathways for compounds like Ethyl Tert-butyl Ether (ETBE) in soil and groundwater demonstrates the environmental impact and management strategies for chemical pollutants. Microorganisms capable of degrading such compounds highlight the biological interactions and potential bioremediation applications (Thornton et al., 2020).
Synthetic Antioxidants for Health and Environment
Research on Synthetic Phenolic Antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), explores their widespread use, environmental occurrence, human exposure, and associated health implications. This illustrates the importance of chemical analysis and safety evaluations in various consumer products and environmental samples (Liu & Mabury, 2020).
Microbial Degradation for Environmental Remediation
Understanding the microbial degradation of fuel oxygenates like MTBE underlines the role of microorganisms in treating contaminated soil and groundwater. The exploration of microbial pathways and their applications in bioaugmentation and biostimulation strategies offers insights into environmental biotechnology (Schmidt et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[(3-aminocyclobutyl)-(cyclopropylmethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJQEMDQHFIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1CC1)C2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



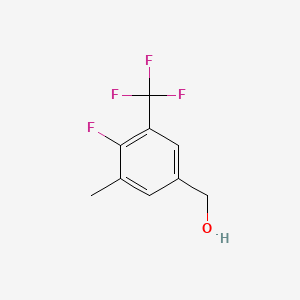
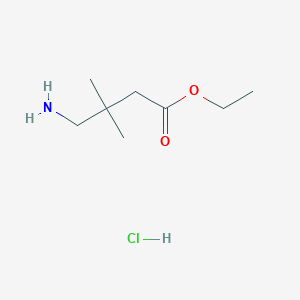
![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
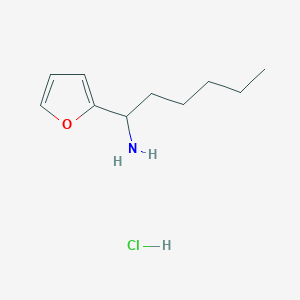
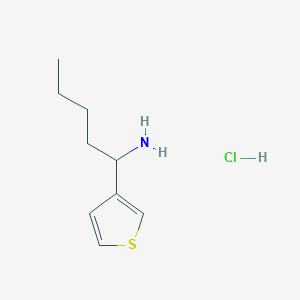
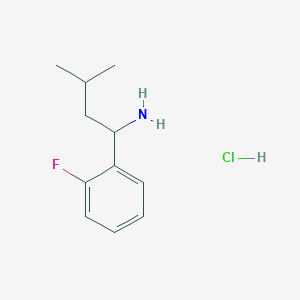
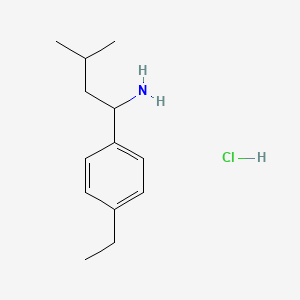
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
